Methyl 1-(oxan-4-yl)azetidine-2-carboxylate is a chemical compound that combines an oxane ring and an azetidine ring, making it a unique member of the azetidine family. This compound is characterized by its structural complexity and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The compound can be synthesized through various chemical methods, as detailed in recent studies and patents. Its molecular formula is , and it has a molecular weight of 185.22 g/mol. The compound is indexed under the CAS number 1127402-33-8, which facilitates its identification in chemical databases such as PubChem and BenchChem .
Methyl 1-(oxan-4-yl)azetidine-2-carboxylate falls under the category of heterocyclic compounds due to the presence of both azetidine and oxane rings. It is further classified as an ester, specifically a carboxylate, owing to the carboxylic acid functional group present in its structure.
The synthesis of methyl 1-(oxan-4-yl)azetidine-2-carboxylate typically involves multi-step reactions that can include:
Recent literature indicates that one method for synthesizing related compounds involves using a base-catalyzed reaction followed by cyclization and subsequent functionalization steps . The use of techniques like nuclear magnetic resonance (NMR) spectroscopy is crucial for confirming the structure of synthesized compounds.
The molecular structure of methyl 1-(oxan-4-yl)azetidine-2-carboxylate features:
The structural data can be represented using various notations:
Methyl 1-(oxan-4-yl)azetidine-2-carboxylate can participate in various chemical reactions typical for esters and heterocycles:
The reactivity patterns are influenced by the electronic properties of the azetidine and oxane rings, which can stabilize or destabilize intermediates during these reactions.
The mechanism through which methyl 1-(oxan-4-yl)azetidine-2-carboxylate exerts its effects is largely dependent on its interactions with biological targets. Potential mechanisms include:
Research indicates that modifications in the azetidine structure can significantly alter biological activity, suggesting a structure–activity relationship that warrants further investigation .
Methyl 1-(oxan-4-yl)azetidine-2-carboxylate exhibits:
Chemical properties include:
Relevant data from spectroscopic studies confirm these properties and provide insights into its stability and reactivity profiles .
Methyl 1-(oxan-4-yl)azetidine-2-carboxylate has potential applications in:
The Horner–Wadsworth–Emmons (HWE) reaction serves as a cornerstone for constructing functionalized azetidine precursors. This method enables the synthesis of α,β-unsaturated esters like methyl (N-Boc-azetidin-3-ylidene)acetate (Compound 3), a critical intermediate for azetidine carboxylates. The reaction involves a DBU-catalyzed condensation between azetidin-3-one derivatives and phosphonate esters (e.g., methyl 2-(dimethoxyphosphoryl)acetate) in anhydrous THF. Key optimization parameters include [1] [10]:
Table 1: HWE Reaction Optimization for Azetidine Derivatives
Phosphonate | Base | Temp (°C) | Yield (%) | Stereoselectivity (E:Z) |
---|---|---|---|---|
Methyl 2-(dimethoxyphosphoryl)acetate | DBU | 90→130 | 72 | >95:5 (aromatic aldehydes) |
Diethyl (cyanomethyl)phosphonate | NaH | 25 | 68 | 90:10 (aliphatic aldehydes) |
The Still–Gennari modification using trifluoroethyl phosphonates with KHMDS/18-crown-6 enables Z-selective olefination for sterically constrained azetidine systems [10].
Aza-Michael additions facilitate the coupling of azetidine cores with electrophilic partners, enabling C–N bond formation under mild conditions. The reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with NH-heterocycles (e.g., azetidine, pyrrolidine) proceeds via DBU-catalyzed conjugate addition in acetonitrile at 65°C. Critical advancements include [1] :
Table 2: Aza-Michael Nucleophiles and Yields
Nucleophile | Product | Time (h) | Yield (%) |
---|---|---|---|
Azetidine | 1,3′-Biazetidine | 4 | 64 |
4-Aminopyridine | Pyridyl-functionalized azetidine | 6 | 58 |
Pyrazole | Pyrazole-azetidine hybrid | 5 | 71 |
Reaction kinetics studies confirm that electron-deficient alkenes accelerate additions, while bulky nucleophiles require elevated temperatures (80–100°C) [1].
Transition metal-catalyzed couplings enable arylation and amination of azetidine scaffolds, expanding access to pharmacologically relevant analogs. Key methodologies include:
Suzuki–Miyaura Coupling
Buchwald–Hartwig Amination
Table 3: Cross-Coupling Examples for Azetidine Derivatives
Reaction Type | Catalyst | Substrate | Product Yield (%) |
---|---|---|---|
Suzuki–Miyaura | Pd(OAc)₂/XPhos | Bromopyrazole-azetidine | 85 |
Buchwald–Hartwig | Pd G2/XPhos | Chloroazetidine + morpholine | 78 |
Reductive Amination | Ni(0)/phenanthroline | Azetidine ester + aryl bromide | 70 |
The oxan-4-yl (tetrahydropyran-4-yl) group imparts conformational rigidity and influences pharmacokinetic properties. Regioselective modifications include:
Hybridization strategies merge azetidine carboxylates with oxan-4-yl motifs via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding triazole-linked analogs (e.g., 4-cyclopropyl-1-(oxan-4-yl)-1H-1,2,3-triazole) .
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5